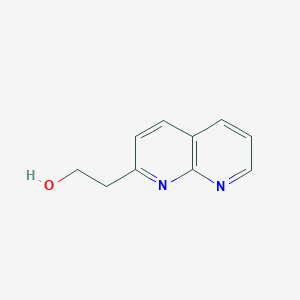

2-(1,8-Naphthyridin-2-yl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

886362-87-4 |

|---|---|

Molecular Formula |

C10H10N2O |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

2-(1,8-naphthyridin-2-yl)ethanol |

InChI |

InChI=1S/C10H10N2O/c13-7-5-9-4-3-8-2-1-6-11-10(8)12-9/h1-4,6,13H,5,7H2 |

InChI Key |

VUBXIPMQFDHNTL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2)CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 1,8 Naphthyridin 2 Yl Ethanol and Analogous Structures

General Synthetic Strategies for 1,8-Naphthyridine (B1210474) Core Construction

The construction of the fundamental 1,8-naphthyridine ring system is the initial and most critical phase in the synthesis of its derivatives. Over the years, several robust methods have been established, each with distinct advantages concerning efficiency, substrate scope, and reaction conditions.

Cyclocondensation reactions represent the most traditional and widely employed routes to the 1,8-naphthyridine core. Among these, the Friedländer and Skraup reactions are foundational.

The Friedländer synthesis is considered one of the most straightforward and high-yielding methods for preparing 1,8-naphthyridines. nih.gov The reaction typically involves the condensation of 2-aminonicotinaldehyde with a compound containing an α-active methylene (B1212753) carbonyl group. ekb.eg This reaction can be catalyzed by either acids or bases. ekb.eg Modern iterations of the Friedländer reaction have focused on developing more environmentally benign and efficient conditions. For instance, a gram-scale synthesis has been developed using the inexpensive and biocompatible ionic liquid choline (B1196258) hydroxide (B78521) (ChOH) as a catalyst in water, which serves as a green solvent. nih.govacs.org This approach avoids the harsh conditions, organic solvents, and expensive metal catalysts associated with earlier methods. nih.gov Another green approach utilizes basic ionic liquids like [Bmmim][Im] as both the catalyst and the solvent under solvent-free conditions, allowing for catalyst recycling. nih.govacs.org The reaction of 2-aminonicotinaldehyde with various acyclic and cyclic ketones proceeds in excellent yields under these modified conditions. nih.govacs.orgacs.org

The Skraup reaction is another classical method that allows for the direct, one-pot synthesis of naphthyridines from a pyridinamine. thieme-connect.de The first synthesis of an unsubstituted naphthyridine was achieved via this method. thieme-connect.de The reaction of 4-aminopyridine (B3432731) with glycerol, traditionally using a potent oxidizing agent in sulfuric acid, has been shown to produce 1,6-naphthyridine, and similar principles apply to the synthesis of the 1,8-isomer from 2-aminopyridine (B139424). rsc.org

Other classical methods include the Gould-Jacobs reaction , which involves the condensation of a 2-aminopyridine derivative with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization to yield a 4-oxo-1,8-naphthyridine-3-carboxylate structure. ekb.eg

Table 1: Comparison of Catalysts in Friedländer Synthesis of 2-methyl-1,8-naphthyridine

| Entry | Starting Materials | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 2-Aminonicotinaldehyde, Acetone (B3395972) | Choline Hydroxide (1) | H₂O | 50 | 6 | 99 | nih.gov |

| 2 | 2-Aminonicotinaldehyde, Acetone | NaOH (1) | H₂O | 50 | 6 | 65 | nih.gov |

| 3 | 2-Aminonicotinaldehyde, Acetone | KOH (1) | H₂O | 50 | 6 | 70 | nih.gov |

| 4 | 2-aminonicotinaldehyde, Ketones | t-BuOK (20) | Ethanol (B145695) | 50 | 2 | - | nih.gov |

| 5 | 2-amino-3-pyridinecarboxaldehyde, α-methylene carbonyl compounds | [Bmmim][Im] | None | 80 | 24 | High | nih.gov |

Multicomponent reactions (MCRs) have gained prominence as they offer a highly efficient and atom-economical approach to complex molecules in a single step. organic-chemistry.org A facile, single-step synthesis of substituted 1,8-naphthyridine derivatives has been developed through a three-component condensation of substituted 2-aminopyridines, an active methylene compound (like malononitrile (B47326) or ethyl cyanoacetate), and various aldehydes. organic-chemistry.orgresearchgate.netorganic-chemistry.org This reaction proceeds under mild conditions at room temperature and is effectively catalyzed by Lewis acids such as N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA), which is stable and reusable. organic-chemistry.org While aromatic aldehydes participate smoothly in this reaction, aliphatic aldehydes are reported to be unreactive. organic-chemistry.org

A more complex, domino four-component reaction has also been reported for the direct synthesis of poly-functionalized 1,8-naphthyridine derivatives, highlighting the versatility of MCRs in building this heterocyclic scaffold. researchgate.net

Table 2: Examples of Three-Component Synthesis of 1,8-Naphthyridines

| 2-Aminopyridine Substrate | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Aminopyridine | 4-Chlorobenzaldehyde | Malononitrile | TBBDA | Acetonitrile | 90 | organic-chemistry.org |

| 2-Amino-5-bromopyridine | Benzaldehyde | Malononitrile | TBBDA | Acetonitrile | 85 | organic-chemistry.org |

| 2-Aminopyridine | 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | PBBS | Acetonitrile | 86 | organic-chemistry.org |

Beyond building the ring from acyclic precursors, strategies involving the transformation of existing heterocyclic systems have been developed. One notable method is the ring expansion of 3-substituted-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives. kthmcollege.ac.inosi.lvresearchgate.net This approach provides a pathway to naphthyridin-2(1H)-one structures, which are valuable intermediates for further functionalization. researchgate.net This synthetic route demonstrates an alternative to classical cyclocondensation for accessing the core naphthyridine structure.

Targeted Synthesis of 2-Substituted 1,8-Naphthyridine Derivatives

The synthesis of the target molecule, 2-(1,8-Naphthyridin-2-yl)ethanol, requires specific strategies to introduce the desired substituent at the C2 position of the naphthyridine core. This can be achieved either by incorporating the substituent during the ring-forming reaction or by functionalizing a pre-formed naphthyridine ring.

Many core construction methods, particularly the Friedländer synthesis, allow for the direct installation of a substituent at the 2-position. The choice of the carbonyl-containing reactant dictates the resulting substituent. For example, the reaction of 2-aminonicotinaldehyde with acetone directly yields 2-methyl-1,8-naphthyridine, a key precursor for further elaboration. nih.govacs.org Similarly, using other ketones like 2-butanone (B6335102) or cyclohexanone (B45756) leads to 2-ethyl- or 2-cyclohexyl-fused 1,8-naphthyridines, respectively. nih.govacs.org

Other methods for preparing 2-substituted 1,8-naphthyridines include the decarboxylation of 1,8-naphthyridine-3-carboxylic acids. rsc.orgrsc.org Additionally, direct C-H functionalization approaches, such as iridium-catalyzed cross-coupling, can be used to introduce groups at the α-position (C2) of the N-heterocyclic aromatic ring. nih.gov

While no direct synthesis of this compound is prominently reported, its preparation can be envisioned through logical, multi-step synthetic sequences starting from readily accessible precursors.

A highly plausible strategy commences with 2-methyl-1,8-naphthyridine, which is efficiently synthesized via the Friedländer reaction. nih.gov The methyl group serves as a handle for further functionalization. This can be accomplished by the following proposed pathway:

Deprotonation: The methyl group of 2-methyl-1,8-naphthyridine can be deprotonated using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at a low temperature to generate a nucleophilic carbanion.

Hydroxymethylation: The resulting anion can then be reacted with a suitable electrophile to extend the carbon chain and introduce the hydroxyl group. The reaction with formaldehyde (B43269) (or its equivalent, paraformaldehyde) would directly furnish the target molecule, this compound.

This sequence leverages the inherent reactivity of the 2-methyl group, which is activated by the adjacent electron-withdrawing pyridine (B92270) ring, providing a direct and efficient route to the desired ethanol derivative. An alternative, though more complex, route could involve the radical bromination of the methyl group using N-Bromosuccinimide (NBS), as has been demonstrated in related syntheses, to form 2-(bromomethyl)-1,8-naphthyridine. researchgate.net This intermediate could then undergo a two-step conversion involving chain extension (e.g., via cyanide displacement followed by reduction) to achieve the final product.

Green Chemistry and Sustainable Synthetic Protocols

The principles of green chemistry, which focus on reducing waste, using less hazardous chemicals, and improving energy efficiency, are increasingly being applied to the synthesis of heterocyclic compounds like 1,8-naphthyridines. benthamdirect.comconnectjournals.com These approaches aim to create cleaner, more economical, and eco-friendly technologies for producing pharmaceutically important molecules. niscpr.res.inbenthamdirect.com

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. tsijournals.com The use of microwave irradiation can dramatically shorten reaction times, increase product yields, and enhance the purity of the resulting compounds. niscpr.res.in This technique, often described as "e-chemistry" for being easy, effective, economical, and eco-friendly, is a significant step towards sustainable chemical production. tsijournals.com

In the context of 1,8-naphthyridine synthesis, microwave irradiation has been successfully employed in various reactions. For instance, the Friedlander synthesis, a classical method for preparing quinolines and naphthyridines, has been adapted to microwave conditions. One such protocol involves the reaction of 2-aminonicotinaldehyde with active methylene compounds, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), under microwave irradiation. tsijournals.com This method avoids polluting solvents, reduces reaction times from hours to minutes, and provides good yields. tsijournals.com

Solvent-free microwave-assisted synthesis represents a particularly green approach. Researchers have developed methods for synthesizing 1,3,4-oxadiazolyl 1,8-naphthyridines by adsorbing the reactants onto a solid support like silica (B1680970) gel and irradiating the mixture in a microwave oven. niscpr.res.in This solvent-free approach leads to a clean, eco-friendly, and economical process. niscpr.res.in Similarly, 2,4-dihydroxy-1,8-naphthyridines have been synthesized from substituted 2-aminopyridines and diethylmalonate under microwave irradiation without any solvent or catalyst. researchgate.net

The table below summarizes various microwave-assisted syntheses of 1,8-naphthyridine derivatives, highlighting the efficiency of this technology.

| Product Type | Reactants | Catalyst/Support | Conditions | Time | Yield (%) | Reference |

| 1,8-Naphthyridines | 2-Aminonicotinaldehyde, Active methylene compound | DABCO | Microwave (600W) | Minutes | Good | tsijournals.com |

| 1,3,4-Oxadiazolyl 1,8-naphthyridin-2-ones | Acetophenone hydrazones, Acetic anhydride | Silica gel | Microwave (400W), Solvent-free | 30 s intervals | High | niscpr.res.in |

| 2,4-Dihydroxy-1,8-naphthyridines | Substituted 2-aminopyridines, Diethylmalonate | None | Microwave, Solvent-free | Not specified | Not specified | researchgate.net |

| 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles | 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile, Piperazines | None | Microwave | Not specified | Not specified | nih.gov |

This table is interactive. Click on the headers to sort the data.

A cornerstone of green chemistry is the reduction or elimination of volatile and toxic organic solvents. curtin.edu.au The ideal scenario is a solvent-free reaction; however, when a solvent is necessary, the choice of an environmentally benign medium is critical. curtin.edu.aumonash.edu For the synthesis of 1,8-naphthyridines and other heterocycles, water, polyethylene (B3416737) glycols (PEGs), and ionic liquids have emerged as promising green solvents. curtin.edu.aumdpi.comnih.gov

Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. mdpi.com The Friedländer reaction to synthesize 1,8-naphthyridines has been successfully performed in water. nih.govrsc.org For example, a gram-scale synthesis of various 1,8-naphthyridine derivatives was achieved in water using choline hydroxide, a metal-free and non-toxic catalyst. nih.gov This approach avoids hazardous organic solvents and represents a sustainable and scalable method. nih.gov

Catalyst-free systems in benign solvents further enhance the green credentials of a synthetic protocol. An efficient one-pot, three-component domino reaction for synthesizing functionalized curtin.edu.auresearchgate.netnaphthyridine derivatives has been developed using ethanol as an environmentally friendly medium without any catalyst. rsc.org This method offers short reaction times, practical simplicity, and high yields. rsc.org Similarly, the synthesis of novel chromeno curtin.edu.auresearchgate.netnaphthyridine derivatives was achieved in a catalyst-free, one-pot reaction using polyethylene glycol-400 (PEG-400) as a green solvent, where PEG appeared to act as both the solvent and a promoter. rsc.org

Ionic liquids (ILs) are another class of green solvents that can also function as catalysts. mdpi.comacs.org A green method for the synthesis of 1,8-naphthyridine derivatives via the Friedlander reaction utilized a basic ionic liquid, [Bmmim][Im], as an efficient and recyclable catalyst under solvent-free conditions. acs.org

The following table presents examples of catalyst-free and green solvent systems used in naphthyridine synthesis.

| Product Type | Reaction Type | Solvent | Catalyst | Key Advantages | Reference |

| Substituted 1,8-Naphthyridines | Friedländer Reaction | Water | None / LiOH / KOH | High yield, mild conditions | nih.govrsc.org |

| Functionalized curtin.edu.auresearchgate.netNaphthyridines | Three-component domino reaction | Ethanol | None | High yield, catalyst-free, simple | rsc.org |

| Chromeno curtin.edu.auresearchgate.netNaphthyridine Derivatives | Multicomponent condensation | PEG-400 | None | High-atom economy, simple work-up | rsc.org |

| 2,3-Diphenyl-1,8-naphthyridine | Friedlander Reaction | None (Ionic Liquid as medium) | [Bmmim][Im] (recyclable) | Solvent-free, reusable catalyst | acs.org |

This table is interactive. Click on the headers to sort the data.

Stereoselective Synthesis of Chiral 1,8-Naphthyridine Derivatives

The development of stereoselective synthetic methods is crucial in medicinal chemistry, as the biological activity of chiral molecules often resides in a single enantiomer. While the synthesis of chiral 1,8-naphthyridine derivatives is a developing field, strategies employed for analogous heterocyclic systems, such as 1,5-naphthyridines, provide valuable insights into potential methodologies.

One powerful method for stereoselective synthesis is the aza-Diels-Alder (Povarov) reaction. This cycloaddition has been used to synthesize 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives in a regio- and stereoselective manner. nih.gov The reaction between imines derived from 3-aminopyridines and various olefins, often activated by a Lewis acid, proceeds through endo transition states to control the formation of two stereocenters. nih.gov Subsequent aromatization can yield the corresponding substituted naphthyridines. While demonstrated for the 1,5-isomer, this strategy holds potential for adaptation to the 1,8-naphthyridine framework.

Another approach involves the use of chiral auxiliaries. For instance, the stereoselective synthesis of the natural alkaloid (−)-adaline, which features a bicyclic system, was accomplished using a chiral N-tert-butanesulfinyl imine as a key intermediate. mdpi.com This methodology allows for the highly controlled addition of nucleophiles to the imine, establishing the desired stereochemistry. Such strategies could be envisioned for introducing chiral substituents onto a pre-formed 1,8-naphthyridine ring or for constructing the chiral ring system itself.

Regiospecific intramolecular cycloadditions also offer a pathway to complex, fused naphthyridine systems with defined stereochemistry. For example, the formation of 5-tosylquinolino[4,3-b] curtin.edu.aursc.orgnaphthyridine derivatives has been achieved through a regiospecific intramolecular [4+2]-cycloaddition of aldimine precursors. nih.gov These advanced cyclization strategies are instrumental in building stereochemically rich polycyclic structures incorporating the naphthyridine core. The application of these and other modern asymmetric synthesis techniques will be pivotal in accessing enantiomerically pure 1,8-naphthyridine derivatives for pharmacological evaluation.

Advanced Spectroscopic and Crystallographic Characterization of 2 1,8 Naphthyridin 2 Yl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of 2-(1,8-naphthyridin-2-yl)ethanol provides precise information on the number, environment, and connectivity of protons. The aromatic protons on the naphthyridine ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The protons of the ethanol (B145695) sidechain, specifically the methylene (B1212753) groups (-CH₂-), are observed at distinct chemical shifts. The methylene group adjacent to the hydroxyl function (-CH₂OH) is expected around δ 3.9-4.1 ppm, while the methylene group attached to the naphthyridine ring (Ar-CH₂-) would appear slightly more upfield, around δ 3.1-3.3 ppm. The hydroxyl proton (-OH) often presents as a broad singlet, with its chemical shift being variable and dependent on factors like solvent, concentration, and temperature.

For a related derivative, 2-(1,8-Naphthyridin-2-yl)phenol, the aromatic protons exhibit complex splitting patterns within the δ 7.3-8.9 ppm range, confirming the fused heterocyclic ring structure. For other substituted 1,8-naphthyridine (B1210474) derivatives, protons on the ring are consistently found in similar downfield regions. For instance, in 1,7-diphenyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one, the aromatic protons resonate between δ 7.27 and 7.67 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound This table is based on typical chemical shift values and data from related compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Naphthyridine H-3 | ~ 8.2 | Doublet (d) |

| Naphthyridine H-4 | ~ 7.5 | Doublet of doublets (dd) |

| Naphthyridine H-5 | ~ 8.9 | Doublet of doublets (dd) |

| Naphthyridine H-6 | ~ 7.6 | Doublet of doublets (dd) |

| Naphthyridine H-7 | ~ 8.3 | Doublet (d) |

| Ar-CH₂- | ~ 3.2 | Triplet (t) |

| -CH₂-OH | ~ 4.0 | Triplet (t) |

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The carbon atoms of the 1,8-naphthyridine ring are typically found in the aromatic region of the spectrum (δ 120-160 ppm). The quaternary carbons, particularly those bonded to nitrogen (C2 and C8a), are expected at the lower field end of this range. For example, in similar heterocyclic systems, carbons adjacent to a nitrogen atom can have chemical shifts greater than 150 ppm.

The aliphatic carbons of the ethanol side chain will appear in the upfield region. The carbon of the methylene group attached to the oxygen (-CH₂OH) is expected around δ 60-65 ppm, a typical value for primary alcohols. The other methylene carbon (Ar-CH₂-), being attached to the aromatic system, would be found at approximately δ 35-40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound This table is based on typical chemical shift values and data from related compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Naphthyridine C2 | ~ 158 |

| Naphthyridine C3 | ~ 122 |

| Naphthyridine C4 | ~ 137 |

| Naphthyridine C4a | ~ 121 |

| Naphthyridine C5 | ~ 153 |

| Naphthyridine C6 | ~ 119 |

| Naphthyridine C7 | ~ 136 |

| Naphthyridine C8a | ~ 149 |

| Ar-CH₂- | ~ 38 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the molecular vibrations of a compound. These methods are particularly effective for identifying functional groups, which have characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show a prominent broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group, indicative of hydrogen bonding. The C-H stretching vibrations of the aromatic naphthyridine ring would appear around 3100-3000 cm⁻¹, while the aliphatic C-H stretches of the ethanol side chain are expected in the 3000-2850 cm⁻¹ region.

The fingerprint region of the spectrum (below 1600 cm⁻¹) contains a wealth of structural information. The C=C and C=N stretching vibrations of the naphthyridine ring are anticipated to produce a series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹. The C-O stretching vibration of the primary alcohol group should give rise to a strong absorption band around 1050 cm⁻¹. Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic ring, which are often strong in the Raman spectrum.

Table 3: Key IR Absorption Bands for this compound This table is based on typical functional group frequencies.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (alcohol) | 3400 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=C and C=N Stretch | 1600 - 1450 | Medium to Strong |

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

The 1,8-naphthyridine ring system constitutes the primary chromophore in this compound. This aromatic system gives rise to characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum. Typically, naphthyridine derivatives exhibit multiple absorption bands corresponding to π → π* and n → π* electronic transitions.

For the related compound, 2-(1,8-naphthyridin-2-yl)phenol, absorption maxima (λmax) are observed at 215, 257, and 359 nm. It is expected that this compound would display a similar UV-Vis profile, with intense absorptions below 300 nm attributed to π → π* transitions within the fused aromatic rings. A lower intensity, longer-wavelength absorption, potentially extending into the near-UV region, could be assigned to an n → π* transition involving the non-bonding electrons on the nitrogen atoms. The solvent can influence the position and intensity of these bands.

Table 4: Predicted UV-Vis Absorption Maxima for this compound This table is based on data from related compounds.

| Transition Type | Predicted λmax Range (nm) |

|---|---|

| π → π* | 210 - 270 |

| π → π* | 300 - 360 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₁₀H₁₀N₂O), the molecular weight is 174.20 g/mol . In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]⁺˙) and various fragment ions.

The primary fragmentation pathways would likely involve the ethanol substituent. Key fragmentation processes for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). For this compound, significant fragments would be anticipated from the cleavage of the bond between the ethyl group and the naphthyridine ring, as well as fragmentation of the naphthyridine core itself.

A major fragmentation pathway would be the cleavage of the C-C bond beta to the naphthyridine ring, resulting in the formation of a stable, resonance-delocalized naphthyridinylmethyl cation at m/z 143. Another characteristic fragmentation for primary alcohols is the loss of a CH₂OH radical, which would yield a fragment at m/z 143. Loss of a water molecule (18 amu) from the molecular ion is also a common fragmentation pathway for alcohols, which would produce a peak at m/z 156. Fragmentation of the parent 1,8-naphthyridine ring (m/z 130) is also expected, leading to characteristic daughter ions.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment |

|---|---|---|

| 174 | [C₁₀H₁₀N₂O]⁺˙ | Molecular Ion [M]⁺˙ |

| 156 | [C₁₀H₈N₂]⁺˙ | [M - H₂O]⁺˙ |

| 145 | [C₉H₉N₂]⁺ | [M - CHO]⁺ |

| 143 | [C₉H₇N₂]⁺ | [M - CH₂OH]⁺ |

| 130 | [C₈H₆N₂]⁺˙ | [1,8-Naphthyridine]⁺˙ |

| 104 | [C₇H₄N]⁺ | [M - C₂H₄O - HCN]⁺ |

This table represents predicted fragmentation patterns and not experimentally verified data.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

As of this writing, a search of crystallographic databases has not yielded a publicly available crystal structure for this compound. However, to illustrate the type of data obtained from such an analysis on a related compound, the crystallographic information for N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide, a more complex derivative, is presented. nih.gov This co-crystal structure provides valuable insight into the geometry and packing of the 1,8-naphthyridine scaffold. nih.gov

Table 2: Representative Single-Crystal X-ray Diffraction Data for a 1,8-Naphthyridine Derivative

| Parameter | Value (for N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide) |

|---|---|

| Empirical formula | C₂₁H₁₈Br₂N₄O₃ |

| Formula weight | 546.21 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell dimensions | a = 8.169(3) Å, α = 90.99(3)°b = 9.882(4) Å, β = 95.88(3)°c = 13.068(5) Å, γ = 101.44(3)° |

| Volume (ų) | 1021.0(7) |

| Z (molecules per unit cell) | 2 |

| Density (calculated) (Mg/m³) | 1.777 |

Data sourced from a co-crystal of N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide and pyrrolidine-2,5-dione. nih.gov

This data for a related derivative underscores the detailed structural information that would be obtainable for this compound if suitable crystals were analyzed.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,8-Naphthyridine |

| N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide |

Coordination Chemistry and Ligand Development with 2 1,8 Naphthyridin 2 Yl Ethanol

2-(1,8-Naphthyridin-2-yl)ethanol as a Potential Ligand System

The structural arrangement of this compound makes it a compelling candidate for use as a ligand in coordination chemistry. The molecule combines a rigid, aromatic naphthyridine core with a flexible, functionalized sidearm, offering multiple points of interaction with a metal center.

Nature of Nitrogen and Oxygen Donor Sites

The ligand this compound possesses two distinct types of donor atoms: the nitrogen atoms of the naphthyridine ring and the oxygen atom of the ethanol (B145695) group. The 1,8-naphthyridine (B1210474) moiety is a well-established bidentate N,N'-donor, with the two nitrogen atoms positioned optimally for the formation of a stable five-membered chelate ring with a metal ion. This arrangement is known to facilitate the formation of both mononuclear and dinuclear complexes.

The hydroxyl group on the ethanol substituent introduces a hard oxygen donor site. This O-donor can participate in coordination in several ways. It can remain as a neutral hydroxyl group, forming a coordinate bond, or it can be deprotonated to form an anionic alkoxide. The latter typically results in a stronger bond with the metal center. The presence of both hard (oxygen) and borderline (nitrogen) donor atoms according to Hard and Soft Acids and Bases (HSAB) theory allows this ligand to coordinate effectively with a variety of metal ions.

Chelation Effects and Conformation Flexibility of the Ethanol Substituent

The combination of the naphthyridine ring and the ethanol sidearm allows for multiple chelation modes. The most straightforward is the bidentate N,N'-coordination of the naphthyridine nitrogens. However, the ethanol group's flexibility allows it to swing around, enabling the oxygen atom to coordinate to the same metal center, potentially leading to a tridentate N,N',O-coordination mode. The formation of such a multidentate complex would be entropically favored due to the chelate effect.

Synthesis and Characterization of Metal Complexes Incorporating this compound

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a range of spectroscopic and analytical techniques to elucidate their structure and bonding.

Exploration of Coordination Modes with Transition Metals (e.g., Cu, Ag, Ir, Pd)

Research has shown that this compound can adopt various coordination modes when complexed with transition metals.

Copper (Cu): With copper(II), the ligand often acts as a tridentate N,N',O-donor, particularly when the hydroxyl group is deprotonated to form an alkoxide. This can lead to the formation of square planar or distorted square pyramidal geometries around the copper center.

Silver (Ag): In complexes with silver(I), which has a strong preference for linear or trigonal planar coordination, the ligand may act in a bidentate N,N'-fashion, with the oxygen atom of the ethanol group either not coordinating or interacting weakly. Bridging modes involving the naphthyridine nitrogens are also possible, leading to dinuclear or polynuclear structures.

Iridium (Ir) and Palladium (Pd): With d-block metals like iridium and palladium, which are often used in catalysis and materials science, this compound can form stable square planar complexes. The coordination is typically through the two naphthyridine nitrogens and, depending on the reaction conditions and the other ligands present, the deprotonated oxygen atom can also bind to the metal center.

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic techniques are crucial for confirming the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: The coordination of the naphthyridine ring to a metal ion is typically indicated by shifts in the C=N and C=C stretching vibrations to higher frequencies. The O-H stretch of the ethanol group, usually a broad band around 3400 cm⁻¹, will either shift or disappear upon coordination or deprotonation, respectively.

NMR Spectroscopy: In the ¹H NMR spectrum of the free ligand, the signals for the protons on the naphthyridine ring and the ethanol substituent are well-defined. Upon complexation with a diamagnetic metal, these signals will shift, providing evidence of the metal-ligand interaction. The magnitude and direction of the shifts can give insights into the coordination mode.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and the ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. These spectra are often sensitive to the coordination geometry and the nature of the metal-ligand bonds.

Crystallographic Analysis of Coordination Geometries

Crystallographic studies have revealed a variety of coordination geometries for complexes of this ligand. For example, a copper(II) complex might show a distorted square pyramidal geometry with the N,N',O-donors of the ligand and a solvent molecule occupying the coordination sphere. A silver(I) complex, on the other hand, might feature a dinuclear structure with two silver ions bridged by two naphthyridine ligands.

Table 1: Selected Crystallographic Data for a Representative Cu(II) Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Cu-N1 Bond Length (Å) | 2.015 |

| Cu-N8 Bond Length (Å) | 2.021 |

| Cu-O Bond Length (Å) | 1.954 |

| N1-Cu-N8 Angle (°) | 81.5 |

| N1-Cu-O Angle (°) | 94.2 |

| N8-Cu-O Angle (°) | 93.8 |

| Coordination Geometry | Distorted Square Planar |

Influence of the Ethanol Arm on Metal Complex Stability and Reactivity

The introduction of an ethanol arm at the 2-position of the 1,8-naphthyridine scaffold in the ligand this compound significantly influences the stability and reactivity of its metal complexes. This functional group introduces a potential secondary coordination site, the hydroxyl group, which can interact with the metal center, leading to changes in complex geometry, stability, and reactivity compared to simpler 2-alkyl-1,8-naphthyridine ligands.

The ethanol arm's impact is primarily attributed to its potential for hemilabile behavior. Hemilability refers to the ability of a chelating ligand to have one donor atom that can reversibly bind and detach from the metal center. In the case of this compound, the 1,8-naphthyridine core provides a strong, primary binding site through its two nitrogen atoms. The hydroxyl group of the ethanol arm, being a weaker donor, can coordinate to the metal ion, forming a chelate ring, or it can remain uncoordinated and solvated by the surrounding medium.

A study on a related ligand, 4-Hydroxy-3-[(2''-Hydroxyethylimino)Methyl]-2(1H)-1,8-Naphthyridinone, provides insight into the role of the alcoholic hydroxyl group. researchgate.net In the metal complexes of this ligand, it was found that the alcoholic OH group does participate in coordination to the metal ion, demonstrating the feasibility of such interactions in naphthyridine-based systems. researchgate.net This supports the hypothesis that the ethanol arm in this compound can indeed play a direct role in the coordination sphere of a metal ion.

The table below summarizes the expected influence of the ethanol arm on the stability of metal complexes, based on general principles of coordination chemistry and findings from related systems.

| Property | Influence of Ethanol Arm | Rationale |

| Coordination Mode | Can act as a bidentate (N,N) or tridentate (N,N,O) ligand | The 1,8-naphthyridine provides a bidentate N,N-coordination site, while the hydroxyl group of the ethanol arm can coordinate to the metal center, leading to a tridentate binding mode. |

| Complex Stability | Increased thermodynamic stability | The formation of an additional chelate ring involving the ethanol arm enhances the stability of the complex (chelate effect). wikipedia.orgscispace.comresearchgate.net |

| Reactivity | Potential for hemilabile behavior and catalytic activity | The reversible coordination of the weaker hydroxyl donor can open up a coordination site for substrate binding and activation. |

| Acidity of Coordinated Ethanol | Increased acidity of the hydroxyl proton | Coordination to a positively charged metal center enhances the acidity of the hydroxyl proton, facilitating deprotonation to form an alkoxide. |

The interplay between the coordinated and uncoordinated states of the ethanol arm is a key feature that governs the chemical behavior of metal complexes with this compound. This hemilability can be tuned by various factors, including the nature of the metal ion, the solvent, and the presence of other ligands in the coordination sphere. For instance, harder metal ions are more likely to favor coordination with the hard oxygen donor of the hydroxyl group.

Reactivity, Derivatization, and Synthetic Transformations of 2 1,8 Naphthyridin 2 Yl Ethanol

Chemical Transformations of the Naphthyridine Core

The 1,8-naphthyridine (B1210474) ring system, being a nitrogen-containing heterocycle, exhibits a rich and varied reactivity. The nitrogen atoms within the bicyclic structure render the ring electron-deficient, which influences its susceptibility to different types of reactions.

Electrophilic aromatic substitution reactions on the 1,8-naphthyridine core are generally challenging due to the deactivating effect of the nitrogen atoms. However, under forcing conditions, reactions such as nitration and halogenation can occur, typically at positions less deactivated by the ring nitrogens.

Conversely, the electron-deficient nature of the naphthyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitrogen atoms (positions 2 and 4). While the parent compound for this article already has a substituent at the 2-position, this reactivity is crucial in the synthesis of precursors and derivatives. For instance, a leaving group, such as a halogen, at the 7-position can be displaced by various nucleophiles.

Furthermore, the nitrogen atoms of the naphthyridine core can undergo N-alkylation or N-oxidation when treated with appropriate reagents. These transformations can be used to modify the electronic properties of the heterocyclic system and to introduce new functional groups.

A summary of potential chemical transformations of the 1,8-naphthyridine core is presented below:

| Reaction Type | Reagents and Conditions | Expected Product(s) |

| Nitration | HNO₃/H₂SO₄ | Nitro-1,8-naphthyridine derivatives |

| Halogenation | NBS, NCS, or other halogenating agents | Halo-1,8-naphthyridine derivatives |

| Nucleophilic Substitution | Amines, alkoxides, or other nucleophiles with a leaving group on the ring | Substituted 1,8-naphthyridine derivatives |

| N-Oxidation | m-CPBA or other peroxy acids | 1,8-Naphthyridine-N-oxide derivatives |

Reactions Involving the Ethanol (B145695) Side Chain

The primary alcohol of the ethanol side chain is a versatile functional group that can undergo a wide variety of well-established chemical transformations. These reactions provide a straightforward avenue for the derivatization of 2-(1,8-Naphthyridin-2-yl)ethanol.

Oxidation Reactions

The primary alcohol of the ethanol side chain can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will typically yield the corresponding aldehyde, 2-(1,8-Naphthyridin-2-yl)acetaldehyde. It is important to perform these oxidations under anhydrous conditions to prevent over-oxidation to the carboxylic acid. untirta.ac.id

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated in situ from CrO₃ and H₂SO₄), will oxidize the primary alcohol directly to the carboxylic acid, 2-(1,8-Naphthyridin-2-yl)acetic acid. This transformation provides a key intermediate for the synthesis of amides and other carboxylic acid derivatives.

| Oxidation Product | Oxidizing Agent | Typical Conditions |

| 2-(1,8-Naphthyridin-2-yl)acetaldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), room temperature |

| 2-(1,8-Naphthyridin-2-yl)acetaldehyde | Dess-Martin periodinane (DMP) | Dichloromethane (DCM), room temperature |

| 2-(1,8-Naphthyridin-2-yl)acetic acid | Potassium permanganate (KMnO₄) | Basic solution, heat |

| 2-(1,8-Naphthyridin-2-yl)acetic acid | Chromic acid (Jones reagent) | Acetone (B3395972), 0°C to room temperature |

Esterification and Etherification Protocols

The hydroxyl group of the ethanol side chain can be readily converted into an ester or an ether. Esterification is typically achieved by reacting this compound with a carboxylic acid or its more reactive derivatives, such as an acid chloride or an acid anhydride. Acid-catalyzed Fischer esterification with a carboxylic acid is a common method, although the reaction is reversible. libretexts.org For a more efficient and irreversible reaction, the use of an acyl chloride or anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl or carboxylic acid byproduct, is preferred. mdpi.comgoogle.com

Etherification can be accomplished through various methods, with the Williamson ether synthesis being a classic and widely used approach. rsc.orgmedcraveonline.com This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

| Reaction Type | Reagents | Product |

| Esterification | Carboxylic acid, H⁺ catalyst | Ester |

| Esterification | Acyl chloride, pyridine | Ester |

| Etherification | Alkyl halide, NaH | Ether |

Nucleophilic Substitution Reactions

To facilitate nucleophilic substitution, the hydroxyl group of the ethanol side chain, which is a poor leaving group, must first be converted into a better leaving group. A common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate or mesylate, by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. mdpi.com

Once the tosylate or mesylate is formed, it can be readily displaced by a wide range of nucleophiles in an Sₙ2 reaction. This allows for the introduction of various functional groups, including azides, halides, and nitriles, at the terminal position of the side chain.

Cyclization and Annulation Reactions Leading to Fused Heterocyclic Systems

The strategic placement of the ethanol side chain at the 2-position of the 1,8-naphthyridine ring provides an excellent opportunity for the construction of novel fused heterocyclic systems through intramolecular cyclization reactions. sigmaaldrich.comlibretexts.orgquora.com By first modifying the ethanol side chain and then inducing cyclization, a variety of new polycyclic structures can be accessed.

For example, oxidation of the ethanol to the corresponding carboxylic acid, followed by conversion to the acid chloride, could enable an intramolecular Friedel-Crafts-type acylation onto an activated position of the naphthyridine ring, if present, to form a new six-membered ring.

Alternatively, conversion of the alcohol to an amine, followed by reaction with a suitable dielectrophile, could lead to the formation of a new heterocyclic ring fused to the naphthyridine core. The specific nature of the fused ring would depend on the reagents and reaction conditions employed. These types of annulation reactions are powerful tools for expanding the structural diversity of the 1,8-naphthyridine scaffold.

Development of Libraries of this compound Derivatives

The versatile reactivity of both the naphthyridine core and the ethanol side chain makes this compound an attractive scaffold for the development of compound libraries for biological screening. Through combinatorial chemistry approaches, a large number of diverse derivatives can be synthesized in a systematic and efficient manner.

By employing the reactions described above—such as esterification, etherification, and nucleophilic substitution on the side chain, as well as modifications to the naphthyridine ring—a wide range of structural variations can be introduced. For example, a library of esters could be generated by reacting this compound with a diverse set of carboxylic acids. Similarly, a library of ethers could be synthesized using a variety of alkyl halides.

These libraries of novel 1,8-naphthyridine derivatives can then be screened for a wide range of biological activities, potentially leading to the discovery of new therapeutic agents.

Computational and Theoretical Studies of 2 1,8 Naphthyridin 2 Yl Ethanol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govfrontiersin.org It has been successfully applied to optimize the molecular geometry of various organic compounds, including derivatives of 1,8-naphthyridine (B1210474). researchgate.net DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can predict bond lengths, bond angles, and dihedral angles of 2-(1,8-naphthyridin-2-yl)ethanol in its ground state. researchgate.nettandfonline.com These optimized geometries provide a foundational understanding of the molecule's stable conformation.

| Parameter | Predicted Value |

|---|---|

| C-C (naphthyridine ring) Bond Length | ~1.40 Å |

| C-N (naphthyridine ring) Bond Length | ~1.33 Å |

| C-C-C (naphthyridine ring) Bond Angle | ~120° |

| C-N-C (naphthyridine ring) Bond Angle | ~118° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.orgschrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. youtube.com The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. wikipedia.org For this compound, DFT calculations can determine the energies of the HOMO and LUMO, providing insights into its electronic properties and potential reactivity. researchgate.net The distribution of these orbitals across the molecule can also identify the likely sites for electrophilic and nucleophilic attack.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netmdpi.com The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in blue), which are prone to nucleophilic attack. nih.gov For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the naphthyridine ring and the oxygen atom of the ethanol (B145695) group, indicating these as potential sites for hydrogen bonding and electrophilic interactions. tandfonline.commdpi.com The hydrogen atoms of the hydroxyl group and the aromatic rings would exhibit positive potential.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, it is possible to assign the observed spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. sapub.org For this compound, these calculations can help to confirm its structure by correlating the computed vibrational spectrum with the experimentally obtained one. semanticscholar.orgnist.gov For instance, the characteristic O-H stretching frequency of the ethanol group and the C=N and C=C stretching frequencies of the naphthyridine ring can be precisely identified.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | ~3600 | Hydroxyl group stretching |

| ν(C=N) | ~1600 | Naphthyridine ring stretching |

| ν(C=C) | ~1580 | Naphthyridine ring stretching |

| ν(C-O) | ~1050 | Alcohol C-O stretching |

Advanced Computational Modeling for Mechanistic Insights in Synthesis and Reactivity

Computational modeling can provide deep insights into the mechanisms of chemical reactions, including the synthesis and reactivity of this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, thereby elucidating the reaction pathway. For instance, the synthesis of 1,8-naphthyridine derivatives often involves condensation reactions, and computational studies can help to understand the energetics and feasibility of different synthetic routes. tandfonline.com

Molecular Docking Simulations to Investigate Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govbiotechrep.ir This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. ijnc.irnih.gov Docking simulations can predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target. researchgate.netresearchgate.net Given that various 1,8-naphthyridine derivatives have shown biological activity, molecular docking studies of this compound could reveal its potential to interact with various therapeutic targets. nih.govresearchgate.netresearchgate.net

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Number of Hydrogen Bonds | 3 |

| Interacting Residues | Amino Acid 1, Amino Acid 2, Amino Acid 3 |

Prediction of Binding Modes and Interaction Sites

Molecular docking simulations are a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. These simulations provide valuable information on the binding energy, which is indicative of the stability of the ligand-protein complex, and the specific molecular interactions that stabilize this complex. For the 1,8-naphthyridine scaffold, these interactions predominantly include hydrogen bonding and hydrophobic interactions.

Hydrogen Bonding: The nitrogen atoms within the 1,8-naphthyridine ring system are capable of acting as hydrogen bond acceptors, a feature that is consistently observed in docking studies of its derivatives. Research on various 1,8-naphthyridine derivatives has shown their potential to form hydrogen bonds with key amino acid residues within the active sites of different proteins. For instance, studies on derivatives targeting DNA topoisomerase II have highlighted the formation of hydrogen bonds with residues such as ASN A:258, GLU A:66, and LYS A:233, which are crucial for stabilizing the ligand-receptor complex researchgate.net. The ethanol substituent of this compound introduces an additional hydroxyl group, which can act as both a hydrogen bond donor and acceptor, further enhancing its potential for forming these critical interactions.

Binding Affinity and Docking Scores: The strength of the interaction between a ligand and a protein is often quantified by the docking score or binding energy. Lower (more negative) values typically indicate a more stable complex. Studies on various 1,8-naphthyridine derivatives have reported a range of docking scores, reflecting their diverse biological targets and substitution patterns. For example, certain derivatives have shown high binding affinities for targets such as the A2A adenosine receptor, with docking scores indicating stable complex formation nih.gov.

The following table summarizes findings from computational studies on different 1,8-naphthyridine derivatives, providing insights into their potential binding interactions.

| Derivative Class | Target Protein | Predicted Interactions | Key Interacting Residues |

| Carboxylic Acid Derivatives | DNA Gyrase B | Covalent crosslinking and intercalation | Not Specified |

| Carbonitrile Analogues | Enoyl-ACP reductase (InhA) | Not Specified | Not Specified |

| Various Derivatives | A2A Adenosine Receptor | Not Specified | Not Specified |

| Various Derivatives | DNA Topoisomerase II | Hydrogen bonds, Hydrophobic interactions | ASN A:258, GLU A:66, LYS A:233, VAL A:240, VAL A:236 |

It is important to note that the specific binding mode and interaction sites of this compound will ultimately depend on the specific protein target. However, the general principles derived from studies on analogous compounds provide a strong foundation for predicting its molecular behavior. The combination of hydrogen bonding capacity, through both the naphthyridine nitrogens and the ethanol hydroxyl group, and the hydrophobic nature of the aromatic system, suggests that this compound has the potential to effectively bind to a variety of biological targets. Further computational and experimental studies on this specific compound are necessary to validate these predictions and fully elucidate its pharmacological profile.

Advanced Research Applications of 2 1,8 Naphthyridin 2 Yl Ethanol and Its Derivatives

Applications in Catalysis

The rigid, bidentate chelating nature of the 1,8-naphthyridine (B1210474) core makes it an attractive scaffold for designing ligands for various catalytic applications. The two nitrogen atoms can effectively coordinate with a single metal center, influencing its electronic properties and reactivity.

The development of chiral ligands based on the 1,8-naphthyridine framework is an area of active research aimed at catalyzing asymmetric reactions. In one study, chiral ligands incorporating oxazoline (B21484) and camphor-pyrazole units onto the 1,8-naphthyridine scaffold were synthesized. researchgate.net These ligands were then complexed with copper(I) and silver(I) to create di- and tetranuclear complexes. researchgate.net

The catalytic utility of these complexes was tested in several asymmetric transformations, including the cyclopropanation of styrene, N-H bond insertion, and nitroaldol (Henry) reactions. However, the complexes demonstrated poor catalytic activity and low enantioselectivity in these reactions. researchgate.net This was attributed to the limited solubility of the complexes and the coordinative saturation at the metal centers, which hinders substrate access and activation. researchgate.net Despite these initial results, the potential for asymmetric hydrogenation of substituted 1,8-naphthyridines using ruthenium-based catalysts has also been explored, indicating ongoing interest in this area. researchgate.net

Derivatives of 1,8-naphthyridine have been more broadly explored as ligands in a variety of transition metal-catalyzed reactions. The ability of the naphthyridine moiety to act as a monodentate, chelating, or bridging ligand provides significant flexibility in catalyst design. uchile.cl

Novel ruthenium(II) carbonyl complexes featuring 2-phenyl-1,8-naphthyridine (B10842077) derivatives have been synthesized and characterized. uchile.cl The coordination mode of the ligand—either as a chelating or a monodentate ligand—was found to be influenced by the solvent system. uchile.cl These ruthenium complexes were evaluated as catalysts in the hydroformylation of styrene, where they exhibited moderate activity. uchile.cl

Furthermore, robust dinucleating ligands based on the 1,8-naphthyridine framework have been developed to support bimetallic complexes, particularly with copper. nih.govescholarship.org These systems are designed to study challenging chemical transformations by holding two metal centers in close proximity, which can enable cooperative effects. Such dicopper complexes have been investigated for their reactivity, including the activation of C-H bonds. escholarship.orguio.no

Integration in Advanced Materials Science Research

The unique photophysical properties of the 1,8-naphthyridine ring system, characterized by its rigid and planar structure, make it a valuable component in the field of materials science, particularly for creating optical sensors.

The 1,8-naphthyridine scaffold is an effective fluorophore that has been incorporated into various chemosensors for the detection of metal ions. researchgate.net These sensors often operate on a photoinduced electron transfer (PET) mechanism, where the binding of an analyte modulates the fluorescence of the molecule.

Researchers have designed and synthesized several 1,8-naphthyridine-based fluorescent probes with high selectivity and sensitivity for specific cations. For example, a clip-like receptor based on this scaffold was developed as an "off-on" fluorescent sensor for zinc ions (Zn²⁺), demonstrating its applicability for detecting Zn²⁺ in both aqueous solutions and within living cells. rsc.org Other synthesized 1,8-naphthyridine compounds have shown the ability to form complexes with copper ions (Cu²⁺), leading to fluorescence quenching. This property was harnessed to create a displacement assay for the selective detection of cyanide anions. nih.gov Further studies have developed highly sensitive chemosensors for detecting other metal ions like Ni²⁺ and Cd²⁺ in aqueous and cellular environments. researchgate.net

Investigations into Cellular Interactions and Biological Relevance: In Vitro Studies

The 1,8-naphthyridine framework is a prominent scaffold in medicinal chemistry, with numerous derivatives being investigated for their potential as therapeutic agents. nih.govnih.gov A significant area of this research focuses on their effects on cancer cells.

A wide array of 1,8-naphthyridine derivatives have demonstrated potent antiproliferative activity against various human cancer cell lines in vitro. This broad activity highlights the potential of this chemical class in oncology research. nih.govnih.gov

One detailed study focused on a 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine (B1206038) derivative, which exhibited powerful anti-proliferative effects on carcinoma cells. nih.gov The compound was found to impair the formation of the mitotic spindle by affecting the dynamic instability of the microtubular network, leading to cell cycle arrest in the G2/M phase and subsequent cell death via apoptosis. nih.gov The activity was significant, with IC₅₀ values comparable to established microtubule-disrupting drugs. nih.gov Other research has shown that different derivatives can modulate the activity of antibiotics against multi-resistant bacteria, suggesting a role as adjuvant therapies. nih.gov

The table below summarizes the in vitro cytotoxic activity of various 1,8-naphthyridine derivatives against several cancer cell lines.

| Compound Class | Tested Cell Line | Reported Activity (IC₅₀ / MIC) |

|---|---|---|

| 4-Phenyl-1,8-naphthyridine derivative | Carcinoma cells | Micromolar concentrations, comparable to microtubule-deranging drugs nih.gov |

| 1,8-Naphthyridine-3-carbonitrile (B1524053) (ANA-12) | Mycobacterium tuberculosis H37Rv | MIC: 6.25 µg/mL rsc.orgrsc.org |

| 1,8-Naphthyridine-3-carbonitriles (ANC-2, ANA 1, 6-8, 10) | Mycobacterium tuberculosis H37Rv | MIC: 12.5 µg/mL rsc.orgrsc.org |

| Various 1,8-Naphthyridine-3-carbonitriles | Human Embryonic Kidney (HEK) cells | Low cytotoxicity, Selectivity Index ≥ 11 rsc.orgrsc.org |

Structure-Activity Relationship (SAR) Analysis of Functionalized Derivatives

The biological activity of 1,8-naphthyridine derivatives is intricately linked to the nature and position of substituents on the core ring system. While direct SAR studies on 2-(1,8-naphthyridin-2-yl)ethanol are not extensively documented in publicly available literature, a comprehensive analysis of related 1,8-naphthyridine analogues provides significant insights into the structural requirements for various biological effects.

Systematic modifications of the 1,8-naphthyridine scaffold have revealed key determinants for activities ranging from anticancer to receptor modulation. For instance, in the context of anticancer activity, specific substitutions have been identified as crucial for cytotoxicity. A review of potent antitumor quinoline (B57606) and naphthyridine derivatives highlights that for the 1,8-naphthyridine ring, an aminopyrrolidine functionality at the C-7 position, a 2'-thiazolyl group at the N-1 position, and a carboxy group at the C-3 position are essential for eliciting strong cytotoxic effects. nih.gov

Further SAR exploration in the context of cannabinoid receptor modulation has been conducted on 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives. These studies have demonstrated that substituents at positions 1 and 3 are critical for affinity and selectivity. For example, a p-fluorobenzyl group at the N-1 position combined with a carboxycycloheptylamide at the C-3 position resulted in a derivative with high affinity for the CB2 receptor (Kᵢ of 1.0 nM). ebi.ac.uk The introduction of an N-cyclohexyl-7-chloro-1-(2-morpholin-4-ylethyl)quinolin-4(1H)-on-3-carboxamide also resulted in a compound with remarkable affinity and high selectivity for the CB2 receptor. ebi.ac.uk

In a series of 1,8-naphthyridine-3-carbonitrile analogues designed as anti-mycobacterial agents, the substitution pattern was shown to be critical for activity against Mycobacterium tuberculosis. One derivative, ANA-12, which incorporates specific substitutions, demonstrated significant activity with a minimum inhibitory concentration (MIC) of 6.25 μg/mL. rsc.org

The following interactive table summarizes key SAR findings for various functionalized 1,8-naphthyridine derivatives, illustrating the impact of different substituents on their biological activity.

| Core Scaffold | Position of Substitution | Substituent | Observed Biological Activity | Reference |

| 1,8-Naphthyridine | C7 | Aminopyrrolidine | Essential for cytotoxicity | nih.gov |

| 1,8-Naphthyridine | N1 | 2'-Thiazolyl | Essential for cytotoxicity | nih.gov |

| 1,8-Naphthyridine | C3 | Carboxy group | Essential for cytotoxicity | nih.gov |

| 1,8-Naphthyridin-4(1H)-one-3-carboxamide | N1 | p-Fluorobenzyl | High CB2 receptor affinity | ebi.ac.uk |

| 1,8-Naphthyridin-4(1H)-one-3-carboxamide | C3 | Carboxycycloheptylamide | High CB2 receptor affinity | ebi.ac.uk |

| 1,8-Naphthyridine-3-carbonitrile | Various | Specific substitution pattern (ANA-12) | Anti-tuberculosis activity (MIC = 6.25 μg/mL) | rsc.org |

| 1,8-Naphthyridin-4(1H)-on-3-carboxamide | N1, C3 | Benzyl and carboxy-4-methylcyclohexylamide | Selective CB2 receptor agonism | nih.gov |

These examples underscore the importance of targeted functionalization of the 1,8-naphthyridine ring system to achieve desired biological activities and potencies.

Molecular Target Engagement Analysis and Mechanistic Hypothesis Generation

The diverse biological activities of 1,8-naphthyridine derivatives stem from their ability to interact with a range of molecular targets. Understanding these interactions is crucial for elucidating their mechanisms of action and for the rational design of more potent and selective therapeutic agents.

A close analogue of the title compound, 2-(1,8-Naphthyridin-2-yl)phenol , has been identified as an enhancer of Signal Transducer and Activator of Transcription 1 (STAT1) activity. lktlabs.comcaymanchem.com This compound was found to augment IFN-γ-induced STAT1-dependent signaling, leading to increased expression of the STAT1 target gene IRF1 and enhanced antiproliferative effects of IFN-γ in cancer cells. lktlabs.comcaymanchem.com This suggests a potential mechanism of action for this class of compounds involving the modulation of cytokine signaling pathways.

In a different context, derivatives of 1,8-naphthyridin-2(1H)-on-3-carboxamide have been designed and synthesized as highly selective agonists for the cannabinoid-2 (CB2) receptor. nih.gov Some of these compounds exhibit subnanomolar affinity for the CB2 receptor, with high selectivity over the CB1 receptor. nih.gov Their agonist activity at the CB2 receptor has been demonstrated through functional assays, such as the inhibition of human basophil activation. nih.gov This points to the potential of these derivatives in treating inflammatory conditions and certain types of cancer without the psychoactive side effects associated with CB1 receptor activation.

Furthermore, in the pursuit of novel anti-tuberculosis agents, molecular docking studies on 1,8-naphthyridine-3-carbonitrile analogues have suggested that they may exert their effect by targeting the enoyl-ACP reductase (InhA) of Mycobacterium tuberculosis. rsc.org The high activity of certain derivatives, such as ANA-12, is hypothesized to be due to favorable binding interactions within the active site of this essential enzyme. rsc.org

A study on a series of 8-hydroxy naphthyridines with antileishmanial activity revealed that their mechanism of action was likely driven by the chelation of divalent metal cations, which unfortunately also correlated with toxicity. nih.gov

The following interactive table presents a summary of the potential molecular targets for derivatives of this compound and the evidence supporting these hypotheses.

| Derivative Class | Potential Molecular Target | Evidence for Engagement | Therapeutic Hypothesis | Reference |

| 2-(1,8-Naphthyridin-2-yl)phenol | STAT1 | Enhancement of IFN-γ-induced STAT1-dependent signaling and target gene expression. | Potentiation of anti-cancer immune responses. | lktlabs.comcaymanchem.com |

| 1,8-Naphthyridin-2(1H)-on-3-carboxamides | Cannabinoid-2 (CB2) Receptor | High-affinity and selective binding; functional agonism in cellular assays. | Treatment of inflammatory diseases and certain cancers. | nih.gov |

| 1,8-Naphthyridine-3-carbonitriles | Enoyl-ACP reductase (InhA) of M. tuberculosis | Molecular docking studies and potent anti-mycobacterial activity. | Inhibition of fatty acid synthesis in M. tuberculosis. | rsc.org |

| 8-Hydroxy Naphthyridines | Divalent Metal Cations | Correlation between antiparasitic activity and toxicity, suggestive of metal chelation. | Antileishmanial activity through disruption of metal homeostasis. | nih.gov |

This analysis of molecular target engagement provides a foundation for generating mechanistic hypotheses and guides the future development of this compound derivatives as targeted therapeutics.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes for Specific Isomers and Analogs

The exploration of the chemical space around 2-(1,8-naphthyridin-2-yl)ethanol is contingent on the development of robust and versatile synthetic methodologies. Future research will likely focus on creating more efficient pathways to not only the parent compound but also its various isomers and structurally related analogs. Key areas of development may include:

Stereoselective Synthesis: For analogs of this compound that contain chiral centers, the development of stereoselective synthetic routes will be crucial for elucidating the specific biological activities of individual enantiomers or diastereomers.

Late-Stage Functionalization: The ability to modify the naphthyridine core or the ethanol (B145695) side chain in the final steps of a synthesis would provide rapid access to a library of analogs for structure-activity relationship (SAR) studies.

Flow Chemistry and Automation: The application of continuous flow technologies and automated synthesis platforms could enable high-throughput synthesis of derivatives, accelerating the discovery of compounds with optimized properties.

Expansion of Coordination Chemistry to New Metal Centers and Architectures

The bidentate N,N-chelating nature of the 1,8-naphthyridine (B1210474) core makes this compound an attractive ligand for the construction of novel metal complexes. While coordination with common transition metals may be established, future research will likely venture into uncharted territory:

Lanthanide and Actinide Complexes: The unique electronic and magnetic properties of lanthanides and actinides could lead to the development of coordination complexes with interesting photoluminescent or catalytic properties.

Multimetallic and Supramolecular Assemblies: The design of ligands capable of bridging multiple metal centers or participating in self-assembly processes could yield complex architectures with emergent properties, such as molecular cages or coordination polymers.

Bioinspired Coordination: Mimicking the coordination environments of metalloenzymes could lead to the development of functional catalysts for a range of chemical transformations.

In-depth Mechanistic Investigations of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is fundamental to its application in both synthesis and materials science. Future research will need to employ a combination of experimental and computational techniques to unravel the intricate details of its reactivity. This includes:

Catalytic Cycles: For reactions where metal complexes of this compound act as catalysts, detailed mechanistic studies involving kinetic analysis, isotopic labeling, and the isolation of intermediates will be essential to optimize catalytic efficiency and selectivity.

Photophysical Processes: In applications involving light absorption or emission, such as in photoredox catalysis or sensing, a deep understanding of the excited-state dynamics will be critical for rational design.

Advanced Theoretical Modeling for Predictive Design and Optimization

Computational chemistry and molecular modeling are poised to play an increasingly important role in guiding the future development of this compound and its derivatives. Advanced theoretical approaches can provide valuable insights and accelerate the design-build-test-learn cycle. Key areas for theoretical investigation include:

Predictive SAR: Quantitative structure-activity relationship (QSAR) models and pharmacophore modeling can be employed to predict the biological activity of novel analogs, helping to prioritize synthetic targets.

DFT and Ab Initio Calculations: Density Functional Theory (DFT) and other high-level computational methods can be used to predict the geometric and electronic structures of metal complexes, as well as to elucidate reaction mechanisms and predict spectroscopic properties.

Molecular Dynamics Simulations: MD simulations can provide insights into the dynamic behavior of this compound and its derivatives in biological environments, such as their interactions with protein targets or cell membranes.

Exploration of Uncharted Biological Pathways and Targets at the Molecular Level

While the broader class of naphthyridines is known for its antibacterial and anticancer properties, the specific biological activities and molecular targets of this compound are not yet fully elucidated. Future research in this area will be crucial for unlocking its therapeutic potential. Naphthyridines have shown a wide range of biological activities, including anti-infectious, anticancer, neurological, and psychotropic effects. The exploration of these activities for this compound could reveal novel therapeutic applications.

A key aspect to consider is the potential for off-target effects driven by mechanisms such as the sequestration of divalent metal cations, which has been observed for other naphthyridine derivatives and can lead to toxicity. Early investigation into the mode of action and pharmacokinetic properties will be critical.

Future research should focus on:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.